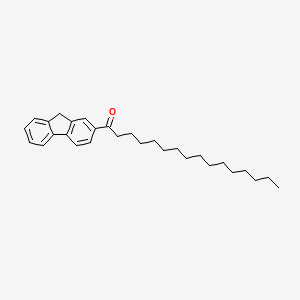

1-(9H-Fluoren-2-YL)hexadecan-1-one

Beschreibung

1-(9H-Fluoren-2-yl)hexadecan-1-one is a ketone derivative featuring a 16-carbon aliphatic chain (hexadecan-1-one) attached to the 2-position of a fluorene moiety. The fluorene group imparts aromaticity and planar rigidity, while the long alkyl chain contributes to hydrophobicity, likely influencing solubility, membrane permeability, and intermolecular interactions. Such compounds are often explored in materials science, medicinal chemistry, and organic synthesis due to their tunable electronic and steric properties .

Eigenschaften

CAS-Nummer |

391879-29-1 |

|---|---|

Molekularformel |

C29H40O |

Molekulargewicht |

404.6 g/mol |

IUPAC-Name |

1-(9H-fluoren-2-yl)hexadecan-1-one |

InChI |

InChI=1S/C29H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(30)25-20-21-28-26(23-25)22-24-17-15-16-18-27(24)28/h15-18,20-21,23H,2-14,19,22H2,1H3 |

InChI-Schlüssel |

FOAOIJPFUKAEET-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-2-YL)hexadecan-1-one typically involves the reaction of 9H-fluorene with a hexadecanone derivative. One common method is the Friedel-Crafts acylation reaction, where 9H-fluorene is reacted with hexadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires refluxing the mixture in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of 1-(9H-Fluoren-2-YL)hexadecan-1-one may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-(9H-Fluoren-2-YL)hexadecan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives of the hexadecanone chain.

Substitution: Halogenated, nitrated, or alkylated fluorenes.

Wissenschaftliche Forschungsanwendungen

1-(9H-Fluoren-2-YL)hexadecan-1-one has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various fluorene-based compounds and polymers.

Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(9H-Fluoren-2-YL)hexadecan-1-one depends on its specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, binding to specific proteins or nucleic acids. The fluorene core can also participate in π-π stacking interactions, which can influence its binding affinity and specificity . The hexadecanone chain may enhance the compound’s solubility and membrane permeability, facilitating its cellular uptake and distribution .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares 1-(9H-Fluoren-2-yl)hexadecan-1-one with structurally related compounds, highlighting key differences in chain length, substituents, and functional groups:

*Estimated based on fluorene (C₁₃H₁₀) and hexadecanone (C₁₆H₃₂O).

Key Observations:

- Chain Length: Increasing the alkyl chain from hexanone (C6) to hexadecanone (C16) enhances lipophilicity, which may improve membrane penetration but reduce aqueous solubility.

- Functional Groups :

- The maleimide group in N-(2-Fluorenyl)maleimide enables conjugation reactions, unlike the inert ketone in the target compound .

- Pyrazoline derivatives (e.g., 14a) exhibit additional hydrogen-bonding sites and electronic effects from the trifluoromethyl group, influencing their NMR spectra and melting points .

- Chalcone derivatives (e.g., FP01) with α,β-unsaturated ketones show antimicrobial and antioxidant activities, suggesting the fluorenyl group’s role in bioactivity .

Docking and Bioactivity:

- A fluorenyl-containing compound, 1-(9H-Fluoren-2-yl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-2-ethanone, demonstrated a docking score of −7.0 kcal/mol against Pseudomonas sp., indicating strong binding affinity . This suggests that fluorenyl derivatives may interact effectively with microbial targets.

- Pyrazoline derivatives (e.g., 14a–14c) with trifluoromethyl groups exhibited distinct NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons), reflecting electronic effects from substituents .

Thermal Stability:

- Pyrazoline derivatives (14a, 14b) showed higher melting points (65–72°C) compared to chalcone FP01 (synthesized via room-temperature condensation), indicating enhanced crystalline packing due to hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.